Cas no 14920-88-8 (2,4,6-Bribromobenzoic acid methyl ester)

2,4,6-Bribromobenzoic acid methyl ester structure
14920-88-8 structure
商品名:2,4,6-Bribromobenzoic acid methyl ester
CAS番号:14920-88-8
MF:C8H5Br3O2
メガワット:372.83610033989
MDL:MFCD18399688
CID:4795225

2,4,6-Bribromobenzoic acid methyl ester 化学的及び物理的性質

名前と識別子

    • 2,4,6-Bribromobenzoic acid methyl ester
    • methyl 2,4,6-tribromobenzoate
    • MDL: MFCD18399688
    • インチ: 1S/C8H5Br3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
    • InChIKey: FCVBZWIVKMPUME-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=C(C=1C(=O)OC)Br)Br

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 26.3

2,4,6-Bribromobenzoic acid methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015008618-250mg
Methyl 2,4,6-tribromobenzoate
14920-88-8 97%
250mg
504.00 USD 2021-05-31
Alichem
A015008618-1g
Methyl 2,4,6-tribromobenzoate
14920-88-8 97%
1g
1,504.90 USD 2021-05-31
Ambeed
A1480581-5g
Methyl 2,4,6-tribromobenzoate
14920-88-8
5g
$877.0 2024-04-23
Ambeed
A1480581-1g
Methyl 2,4,6-tribromobenzoate
14920-88-8
1g
$292.0 2024-04-23
Alichem
A015008618-500mg
Methyl 2,4,6-tribromobenzoate
14920-88-8 97%
500mg
823.15 USD 2021-05-31
abcr
AB518152-10g
2,4,6-Bribromobenzoic acid methyl ester; .
14920-88-8
10g
€1332.40 2025-02-15
abcr
AB518152-5g
2,4,6-Bribromobenzoic acid methyl ester; .
14920-88-8
5g
€807.00 2025-02-15
abcr
AB518152-1g
2,4,6-Bribromobenzoic acid methyl ester; .
14920-88-8
1g
€263.50 2025-02-15
Aaron
AR01Q488-1g
Benzoic acid, 2,4,6-tribromo-, methyl ester
14920-88-8 95%
1g
$252.00 2025-02-12
abcr
AB518152-250mg
2,4,6-Bribromobenzoic acid methyl ester; .
14920-88-8
250mg
€157.30 2025-02-15

2,4,6-Bribromobenzoic acid methyl ester 関連文献

2,4,6-Bribromobenzoic acid methyl esterに関する追加情報

Comprehensive Overview of 2,4,6-Tribromobenzoic Acid Methyl Ester (CAS No. 14920-88-8): Properties, Applications, and Market Insights

2,4,6-Tribromobenzoic acid methyl ester (CAS 14920-88-8) is a specialized brominated aromatic compound that has garnered significant attention in both academic research and industrial applications. This ester derivative of tribromobenzoic acid is characterized by its unique molecular structure, where three bromine atoms are symmetrically arranged around a benzene ring, attached to a carboxylic acid methyl ester functional group. The compound's distinct chemical properties make it valuable for various synthetic and material science applications.

From a molecular perspective, 2,4,6-tribromobenzoic acid methyl ester exhibits interesting characteristics due to the electron-withdrawing effects of the bromine substituents. This configuration influences its reactivity patterns, making it particularly useful as an intermediate in organic synthesis. Researchers frequently employ this compound in the development of flame retardant additives, pharmaceutical precursors, and advanced materials. Its stability under various conditions and predictable reaction behavior contribute to its popularity in laboratory settings.

The synthesis of CAS 14920-88-8 typically involves the esterification of 2,4,6-tribromobenzoic acid with methanol under acidic conditions. This process yields a product with high purity, which is crucial for its applications in sensitive chemical processes. Analytical techniques such as HPLC analysis and mass spectrometry are commonly used to verify the compound's purity and structural integrity. The crystalline form of this ester demonstrates excellent shelf stability when stored under appropriate conditions, making it a reliable reagent for long-term research projects.

In material science applications, 2,4,6-tribromobenzoic acid methyl ester serves as a valuable building block for creating specialty polymers with enhanced thermal properties. The bromine atoms in its structure contribute to the flame-retardant characteristics of resulting materials, addressing growing concerns about fire safety in various industries. This aligns with current market demands for eco-friendly flame retardants that meet stringent safety regulations without compromising material performance.

The pharmaceutical industry has shown increasing interest in CAS 14920-88-8 as a potential precursor for drug development. Its aromatic bromination pattern offers unique opportunities for creating novel bioactive compounds, particularly in the realm of antimicrobial and anti-inflammatory agents. Recent studies have explored its use in developing next-generation therapeutic molecules, capitalizing on the metabolic stability that brominated aromatics often exhibit.

From an environmental perspective, researchers are actively investigating the biodegradation pathways of brominated compounds like 2,4,6-tribromobenzoic acid methyl ester. This research is crucial for developing sustainable handling protocols and waste management strategies. The compound's environmental fate and potential ecotoxicological effects represent important considerations for industrial users, especially in light of increasing regulatory scrutiny on brominated chemicals.

The global market for specialty brominated compounds including 14920-88-8 has shown steady growth, driven by demand from the electronics, construction, and pharmaceutical sectors. Manufacturers are focusing on developing more efficient production methods to meet this demand while maintaining high purity standards. Recent advancements in green chemistry approaches have led to improved synthetic routes with reduced environmental impact.

Quality control remains paramount for 2,4,6-tribromobenzoic acid methyl ester suppliers, as even minor impurities can significantly affect its performance in sensitive applications. Reputable suppliers typically provide comprehensive analytical certificates detailing parameters such as purity (often ≥98%), melting point range (typically 120-123°C), and residual solvent content. These specifications are particularly important for researchers requiring consistent results in their experiments.

Emerging applications for CAS 14920-88-8 include its use in organic electronics and photovoltaic materials. The compound's ability to modify electronic properties of conjugated systems makes it attractive for developing new organic semiconductors. This aligns with current trends in sustainable energy research and the growing demand for advanced electronic materials with tailored characteristics.

Handling 2,4,6-tribromobenzoic acid methyl ester requires standard laboratory precautions, including proper ventilation and personal protective equipment. While not classified as highly hazardous, its material safety profile recommends avoiding prolonged exposure and implementing good laboratory practices. Researchers should consult the most recent safety data sheets for specific handling guidelines.

The future outlook for 14920-88-8 appears promising, with ongoing research exploring novel applications in catalysis and material science. Its versatility as a synthetic building block continues to attract interest from both academic and industrial chemists. As sustainable chemistry practices evolve, we can anticipate more environmentally benign methods for producing and utilizing this valuable brominated compound.

For researchers and industrial users seeking high-purity 2,4,6-tribromobenzoic acid methyl ester, it's essential to source the material from reputable suppliers with demonstrated expertise in brominated chemicals. Quality assurance, reliable supply chains, and technical support are critical factors when selecting a supplier for this specialized chemical intermediate.

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Amadis Chemical Company Limited
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清らかである:99%/99%
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